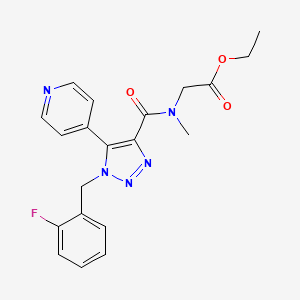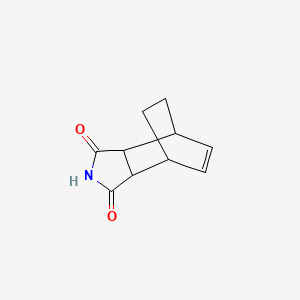
4,7-Ethano-1H-isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7-Ethano-1H-isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro- is a heterocyclic compound that has been extensively studied in recent years due to its potential applications in various fields of research. This compound is also known as isoindolone and has been synthesized using different methods.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Molecular and Crystal Structure : The compound has been used in the synthesis of new N-aminoimides, with studies revealing details about their molecular and crystal structures, including the formation of hydrogen bonds and electrostatic interactions (Struga et al., 2007).
- Hexahydro-1H-isoindole-1,3(2H)-dione Derivatives : A synthesis method starting from 3-sulfolene has been developed for these derivatives, useful in creating amino and triazole derivatives (Tan et al., 2016).
Reactivity and Interaction Studies
- Reactivity Differences : A comparison of structural and reactivity differences between various tricyclic imides related to this compound has been conducted (Mitchell et al., 2013).
- Polysubstituted Isoindole-1,3-diones Synthesis : Research has been done on synthesizing new derivatives from related compounds, exploring their structures and potential applications (Tan et al., 2014).
Advanced Material Studies
- Structural and Theoretical Studies of Derivatives : Investigations into the supramolecular interactions and single-crystal structural characteristics of novel derivatives have been conducted, enhancing understanding of their applications (Tan et al., 2020).
- Optical Properties Analysis : Studies on the optical properties of isoindole-1,3-dione compounds, including absorbance, transmittance, and refractive index, are crucial for potential applications in materials science (Tan et al., 2018).
Biochemical Research
- Carbonic Anhydrase Inhibition : Novel derivatives of this compound have been synthesized and evaluated for their inhibitory effects against human carbonic anhydrase enzymes, important in biochemical and physiological processes (Kocyigit et al., 2016).
- Antibacterial Activity : Synthesis and evaluation of novel derivatives for antimicrobial activity highlight the biochemical potential of this compound (Özbek et al., 2017).
Propriétés
IUPAC Name |
4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-9-7-5-1-2-6(4-3-5)8(7)10(13)11-9/h1-2,5-8H,3-4H2,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKZPDFAYYJDHJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CC1C3C2C(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-Ethano-1H-isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro- | |
Q & A
Q1: What are the common structural modifications explored in the synthesis of derivatives of 4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione?
A: Several research articles highlight modifications to the basic structure of 4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione to explore its potential applications. One common approach is the introduction of various substituents at the nitrogen atom of the imide group. For example, researchers have synthesized thiourea derivatives [] and urea derivatives [] by reacting the parent compound with different isothiocyanates and isocyanates, respectively. Another modification involves the introduction of a hydroxyl group at the 4-position of the azatricyclo ring system, as seen in the synthesis of 4-hydroxy-1-methyl-7-(propan-2-yl)-4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione []. These modifications aim to investigate the impact of structural changes on the compound's properties and potential biological activities.
Q2: What spectroscopic techniques are commonly used to characterize 4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione derivatives?
A2: Researchers utilize various spectroscopic techniques to confirm the structure and identity of synthesized 4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione derivatives. Common techniques include:
- NMR Spectroscopy: Both ¹H-NMR and ¹³C-NMR spectroscopy provide valuable information about the number and types of hydrogen and carbon atoms present in the molecule and their respective chemical environments. This data helps researchers confirm the successful incorporation of desired modifications and provides insights into the compound's structure [, ].
- Mass Spectrometry (MS): MS analysis helps determine the molecular weight of the synthesized compound, confirming its identity and purity [].
Q3: Are there any studies on the biological activity of 4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione derivatives?
A: Yes, some studies have explored the biological activity of 4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione derivatives. One study investigated the microbiological activity of a series of synthesized thiourea derivatives of the parent compound []. Although the specifics of the study weren't provided in the abstract, it highlights the growing interest in exploring the potential applications of these compounds in various fields.
Q4: What are the potential applications of 4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione derivatives based on current research?
A4: While research on 4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione derivatives is still in its early stages, the limited information available suggests potential applications in several areas:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

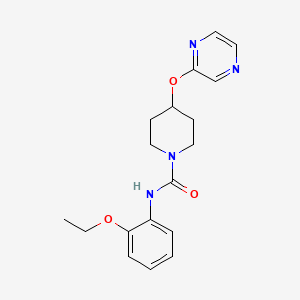
![2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B2803500.png)
![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-3-methylfuran-2-carboxylic acid](/img/structure/B2803501.png)
![6-(5-{2-[4-(Propane-2-sulfonyl)phenyl]acetyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-3-carbonitrile](/img/structure/B2803503.png)

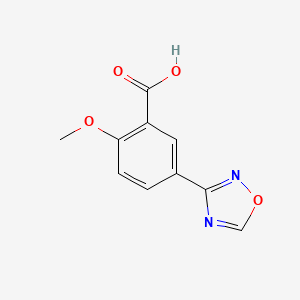
![N-(4-methoxyphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2803512.png)
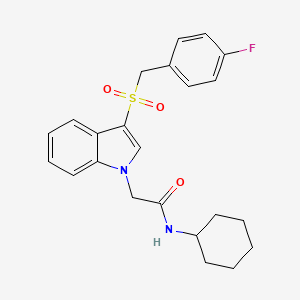

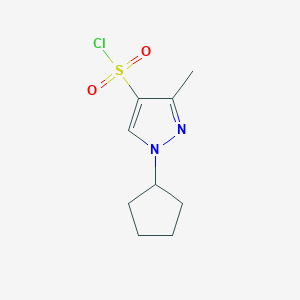
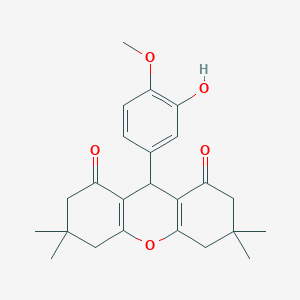
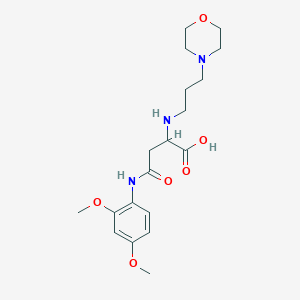
![(3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2803520.png)
